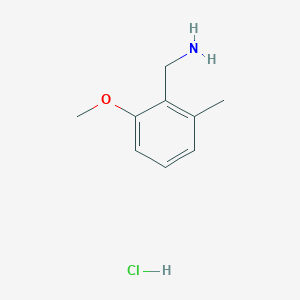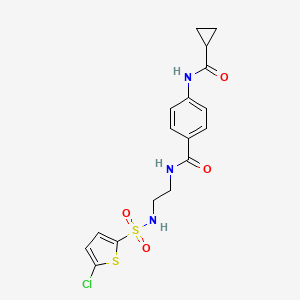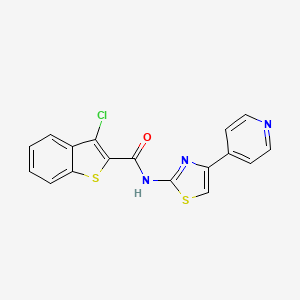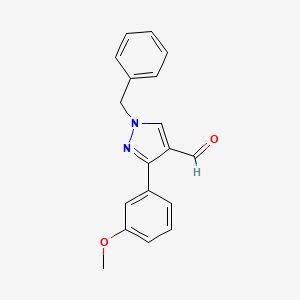![molecular formula C12H11ClN2O2 B2923205 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde CAS No. 895930-21-9](/img/structure/B2923205.png)
3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole-based compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They are often synthesized and their structures are verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Synthesis Analysis
The synthesis of pyrazole-based ligands often involves the condensation of a pyrazole derivative with the appropriate primary amine . For instance, some hydrazine-coupled pyrazoles were successfully synthesized .Molecular Structure Analysis
The molecular structure of pyrazole-based compounds is typically analyzed using techniques such as elemental microanalysis, FTIR, and 1H NMR .Chemical Reactions Analysis
Pyrazole-based ligands have been evaluated for their catalytic properties in the oxidation reaction of catechol to o-quinone . The copper (II)-based complexes showed better reactions rates than those based on other metals .Applications De Recherche Scientifique
Synthesis and Chemical Properties
3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde is a compound that can serve as a key intermediate in the synthesis of various chemical entities. Its structural motif, combining a pyrazole ring with a methoxybenzaldehyde moiety, makes it a versatile precursor in organic synthesis. For instance, compounds with similar structures have been used in the synthesis of herbicides, highlighting the potential utility of such intermediates in developing agrochemicals. The process often involves oxidation and hydrolysis steps to achieve the desired functionalization (Zhou Yu, 2002).
Catalysis and Material Science
In material science, compounds featuring benzaldehyde and pyrazole components have been investigated for their potential in catalysis. For example, molybdenum(VI) complexes with thiazole-hydrazone ligands, derived from similar aldehyde structures, have shown efficiency as reusable catalysts for the oxidation of primary alcohols and hydrocarbons. The encapsulation of such complexes in zeolites has been explored to enhance their catalytic activity and stability, offering insights into the design of heterogeneous catalysts for various chemical transformations (M. Ghorbanloo, Ali Maleki Alamooti, 2017).
Pharmaceutical and Biomedical Applications
While the specific compound this compound might not have direct references in pharmaceutical research, structurally similar compounds have been studied for their biological activities. For instance, Schiff bases derived from benzaldehydes and their metal complexes have been evaluated for antibacterial properties, suggesting potential applications in developing new antimicrobial agents. These studies indicate that modifying the chemical structure, such as through the introduction of a pyrazole group or metal complexation, can significantly impact biological activity, warranting further investigation into related compounds (Z. Chohan, A. Scozzafava, C. Supuran, 2003).
Mécanisme D'action
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
This activity was characterized by a desirable fitting pattern in the LmPTR1 pocket (active site) and lower binding free energy .
Biochemical Pathways
It’s worth noting that pyrazole-bearing compounds have been associated with antileishmanial and antimalarial activities
Pharmacokinetics
It’s worth noting that the compound’s solubility, stability, and other physicochemical properties can significantly impact its bioavailability and pharmacokinetic profile .
Result of Action
Similar compounds have shown significant inhibitory activity in biological assays .
Action Environment
It’s worth noting that factors such as ph, temperature, and the presence of other substances can significantly impact the activity and stability of chemical compounds .
Safety and Hazards
While specific safety and hazard information for “3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde” is not available, it’s generally recommended to avoid long-term or frequent contact with similar compounds, avoid inhaling their dust or solution, and seek medical help if contact with skin or eyes occurs .
Orientations Futures
Propriétés
IUPAC Name |
3-[(4-chloropyrazol-1-yl)methyl]-4-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-17-12-3-2-9(8-16)4-10(12)6-15-7-11(13)5-14-15/h2-5,7-8H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARORRNAWEHMGNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CN2C=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,6-Difluorophenyl)-3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2923122.png)
![3-(2,5-dimethylbenzyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2923123.png)
![4-(diethylamino)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2923124.png)





![1-[(5-Bromopyrimidin-2-yl)amino]-2-(furan-2-yl)propan-2-ol](/img/structure/B2923135.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2923141.png)


